molecular formula C12H10FN3O2S B1684521 TPCA-1 CAS No. 507475-17-4

TPCA-1

Numéro de catalogue B1684521
Numéro CAS: 507475-17-4
Poids moléculaire: 279.29 g/mol
Clé InChI: SAYGKHKXGCPTLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TPCA-1 is a potent and selective inhibitor of human IκB kinase-2 (IKK-2) with an IC50 of 17.9 nM . It blocks NF-κB signaling and suppresses the transcription of several pro-inflammatory cytokines through inhibition of the IκB kinase subunit IKKβ (IKK2) . TPCA-1 is supplied as a lyophilized powder .


Molecular Structure Analysis

The molecular formula of TPCA-1 is C12H10FN3O2S . It has a molecular weight of 279.29 g/mol .


Chemical Reactions Analysis

TPCA-1 is known to inhibit IKK-2 and STAT3, which are key molecules involved in inflammation and cancer . It blocks the recruitment of the transcription factor STAT3 to upstream kinases through interaction with the SH2 domain of STAT3 . This limits the ability of cytokines and tyrosine kinases to induce STAT3 activity, which inhibits the ability of STAT3 to regulate cell growth and apoptosis .


Physical And Chemical Properties Analysis

TPCA-1 is a lyophilized powder . It is soluble in DMSO at 30 mg/mL . The chemical is stable for 24 months when stored lyophilized at -20ºC .

Applications De Recherche Scientifique

Summary of the Application

TPCA-1 is loaded into gold nanocages (AuNCs) modified with hyaluronic acid (HA) and peptides to create an anti-inflammatory nanoparticle (HA-AuNCs/T/P). This nanoparticle is used to combat inflammation, particularly in the context of rheumatoid arthritis (RA), an autoimmune disease characterized by inflamed joints .

Methods of Application or Experimental Procedures

TPCA-1 is released from AuNCs intracellularly when HA is hydrolyzed by hyaluronidase. The HA-AuNCs/T/P shows a much higher intracellular uptake than AuNCs/T/P, and exhibits a much higher efficacy on the suppression of tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) than free TPCA-1 .

Results or Outcomes

The application of AuNCs greatly improves the anti-inflammatory efficacy of TPCA-1. HA-AuNCs/T/P can also reduce the production of reactive oxygen species in inflammatory cells. This suggests that HA-AuNCs/T/P may be potential agents for anti-inflammatory treatment .

2. Application in Non-Small Cell Lung Cancer Treatment

Summary of the Application

TPCA-1 is identified as a direct dual inhibitor of STAT3 and NF-κB, which are key molecules involved in the survival of non-small cell lung cancer (NSCLC) cells harboring EGFR mutants .

Methods of Application or Experimental Procedures

TPCA-1 blocks STAT3 recruitment to upstream kinases by docking into the SH2 domain of STAT3 and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases .

Results or Outcomes

TPCA-1 is an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation in vivo. It selectively represses proliferation of NSCLC cells with constitutive STAT3 activation .

3. Application in Inflammation Alleviation

Summary of the Application

TPCA-1 is loaded into gold nanocages (AuNCs) modified with hyaluronic acid (HA) to create an anti-inflammatory nanoparticle. This nanoparticle is used to combat inflammation .

Methods of Application or Experimental Procedures

TPCA-1 is released from AuNCs intracellularly when HA is hydrolyzed by hyaluronidase. The HA-AuNCs/T/P shows a much higher intracellular uptake than AuNCs/T/P, and exhibits a much higher efficacy on the suppression of tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) than free TPCA-1 .

Results or Outcomes

The application of AuNCs greatly improves the anti-inflammatory efficacy of TPCA-1. HA-AuNCs/T/P can also reduce the production of reactive oxygen species in inflammatory cells. This suggests that HA-AuNCs/T/P may be potential agents for anti-inflammatory treatment .

4. Application in Lung Cancer Treatment

Summary of the Application

TPCA-1 is identified as a direct dual inhibitor of STAT3 and NF-κB, which are key molecules involved in the survival of non-small cell lung cancer (NSCLC) cells harboring EGFR mutants .

Methods of Application or Experimental Procedures

TPCA-1 blocks STAT3 recruitment to upstream kinases by docking into the SH2 domain of STAT3 and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases .

Results or Outcomes

TPCA-1 is an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation in vivo. It selectively represses proliferation of NSCLC cells with constitutive STAT3 activation .

5. Application in Inflammation Alleviation

Summary of the Application

TPCA-1 is loaded into gold nanocages (AuNCs) modified with hyaluronic acid (HA) to create an anti-inflammatory nanoparticle. This nanoparticle is used to combat inflammation .

Methods of Application or Experimental Procedures

TPCA-1 is released from AuNCs intracellularly when HA is hydrolyzed by hyaluronidase. The HA-AuNCs/T/P shows a much higher intracellular uptake than AuNCs/T/P, and exhibits a much higher efficacy on the suppression of tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) than free TPCA-1 .

Results or Outcomes

The application of AuNCs greatly improves the anti-inflammatory efficacy of TPCA-1. HA-AuNCs/T/P can also reduce the production of reactive oxygen species in inflammatory cells. This suggests that HA-AuNCs/T/P may be potential agents for anti-inflammatory treatment .

6. Application in Lung Cancer Treatment

Summary of the Application

TPCA-1 is identified as a direct dual inhibitor of STAT3 and NF-κB, which are key molecules involved in the survival of non-small cell lung cancer (NSCLC) cells harboring EGFR mutants .

Methods of Application or Experimental Procedures

TPCA-1 blocks STAT3 recruitment to upstream kinases by docking into the SH2 domain of STAT3 and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases .

Results or Outcomes

TPCA-1 is an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation in vivo. It selectively repressed proliferation of NSCLC cells with constitutive STAT3 activation .

Safety And Hazards

TPCA-1 is toxic and can cause serious eye irritation . It is harmful if swallowed . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

TPCA-1 has shown potential in treating some forms of cancer . It has been used in research to mediate the inflammatory response in animal models of arthritis, chronic periodontitis, and nasal epithelial inflammation . Studies have suggested that TPCA-1 may be effective in treating diseases associated with inflammation and uncontrolled cell growth .

Propriétés

IUPAC Name

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYGKHKXGCPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432635
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide

CAS RN

507475-17-4
Record name 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPCA-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TPCA-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tpca-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TPCA-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TPCA-1
Reactant of Route 2
Reactant of Route 2
TPCA-1
Reactant of Route 3
Reactant of Route 3
TPCA-1
Reactant of Route 4
Reactant of Route 4
TPCA-1
Reactant of Route 5
Reactant of Route 5
TPCA-1
Reactant of Route 6
Reactant of Route 6
TPCA-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.